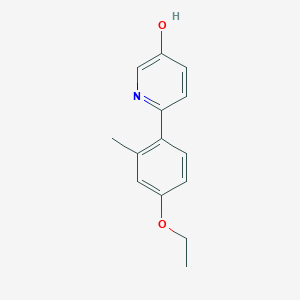
5-Hydroxy-2-(4-t-butylphenyl)pyridine, 95%
Übersicht
Beschreibung
5-Hydroxy-2-(4-t-butylphenyl)pyridine, 95% (5H2BPP) is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 124-126°C and is soluble in water, ethanol, and methanol. 5H2BPP has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-(4-t-butylphenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a fluorescent probe for the detection of biomolecules. It has also been used in studies of enzymatic reactions, drug metabolism, and the inhibition of certain enzymes.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-(4-t-butylphenyl)pyridine, 95% is not fully understood, however it is believed to interact with certain enzymes in the body in order to produce its biochemical and physiological effects. It is thought to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds, as well as other enzymes involved in the metabolism of drugs, hormones, and other compounds.
Biochemical and Physiological Effects
5-Hydroxy-2-(4-t-butylphenyl)pyridine, 95% has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes involved in drug metabolism, as well as other enzymes involved in the metabolism of hormones and other compounds. It has also been shown to induce the expression of certain genes involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
5-Hydroxy-2-(4-t-butylphenyl)pyridine, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It is also a stable compound and is soluble in a variety of solvents. However, it can be toxic in high concentrations and should be handled with care.
Zukünftige Richtungen
The future directions for the use of 5-Hydroxy-2-(4-t-butylphenyl)pyridine, 95% are numerous. It could be used to further study its biochemical and physiological effects, as well as its interactions with enzymes involved in drug metabolism and other biochemical processes. It could also be used to develop new compounds for use in drug discovery and development. Additionally, it could be used to develop new fluorescent probes for the detection of biomolecules. Finally, it could be used to study the inhibition of enzymes involved in the metabolism of drugs, hormones, and other compounds.
Eigenschaften
IUPAC Name |
6-(4-tert-butylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,3)12-6-4-11(5-7-12)14-9-8-13(17)10-16-14/h4-10,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMKBKZQDAEUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692618 | |
| Record name | 6-(4-tert-Butylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(4-T-butylphenyl)pyridine | |
CAS RN |
906101-30-2 | |
| Record name | 6-(4-tert-Butylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6414800.png)









